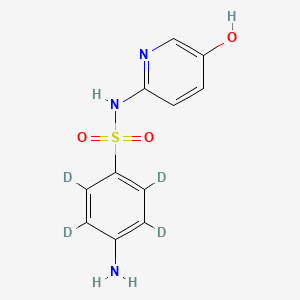

5-Hydroxysulfapyridine-d4

説明

5-Hydroxysulfapyridine-d4 (H954012) is a deuterated metabolite of Sulfapyridine (S699083), a sulfonamide antibiotic. It is synthesized via the intermediate compound 5-[4-(Acetylamino)benzenesulfonyloxy]sulfapyridine-d8 Acetate, where deuterium atoms are strategically incorporated to enhance its utility in analytical applications . The compound is primarily used in biomedical research as an isotopic internal standard for mass spectrometry, enabling precise quantification of Sulfapyridine and its metabolites in pharmacokinetic and metabolic studies . Its deuterated structure ensures minimal interference with biological pathways while providing distinct spectral signatures for detection.

特性

分子式 |

C11H11N3O3S |

|---|---|

分子量 |

269.32 g/mol |

IUPAC名 |

4-amino-2,3,5,6-tetradeuterio-N-(5-hydroxypyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14)/i1D,2D,4D,5D |

InChIキー |

XMCHHHBDBWYWSU-GYABSUSNSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=C2)O)[2H] |

正規SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O |

製品の起源 |

United States |

化学反応の分析

5-Hydroxysulfapyridine-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

5-Hydroxysulfapyridine-d4 has several scientific research applications, including:

Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.

Biology: It is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of Sulfapyridine.

Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Sulfapyridine and its metabolites.

Industry: It is used in the development of new drugs and therapeutic agents, as well as in the quality control of pharmaceutical products

作用機序

The mechanism of action of 5-Hydroxysulfapyridine-d4 is similar to that of Sulfapyridine. Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Sulfapyridine prevents the synthesis of folic acid, thereby inhibiting bacterial growth . The deuterium-labeled derivative, 5-Hydroxysulfapyridine-d4, is used to study the metabolic pathways and interactions of Sulfapyridine in biological systems.

類似化合物との比較

Structural and Functional Differences

The table below compares key features of 5-Hydroxysulfapyridine-d4 with structurally related deuterated and non-deuterated compounds:

| Compound | Molecular Formula | Deuterium Positions | Primary Application | Key Differentiator |

|---|---|---|---|---|

| 5-Hydroxysulfapyridine-d4 | C₁₁H₇D₄N₃O₃S | Likely pyridine ring | Isotopic tracer for Sulfapyridine metabolism | Hydroxyl group at 5-position; deuterated core |

| Sulfapyridine (parent) | C₁₁H₁₁N₃O₂S | None | Antibacterial agent | Lacks hydroxyl group and deuterium |

| Sulfasalazine-d4 | C₁₈H₁₀D₄N₄O₅S₂ | Sulfapyridine moiety | Prodrug tracking in inflammatory bowel disease | Combines sulfapyridine-d4 with salicylate group |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | None | Laboratory synthesis intermediate | Chlorine substituent; unrelated hydroxypyrimidine class |

Notes:

- Deuterium Stability: 5-Hydroxysulfapyridine-d4 incorporates deuterium in non-labile positions (e.g., aromatic rings) to prevent isotopic exchange during analysis .

- Metabolic Relevance : Unlike Sulfapyridine, the hydroxyl group in 5-Hydroxysulfapyridine-d4 mimics phase I metabolic modifications, aiding in metabolite-specific studies .

- Contrast with 6-Chloro-4-hydroxypyrimidine : While both contain hydroxyl groups, 6-Chloro-4-hydroxypyrimidine belongs to a distinct chemical class (hydroxypyrimidine) and is used in manufacturing rather than biomedicine .

Analytical and Pharmacokinetic Advantages

- Sensitivity in Mass Spectrometry: The +4 Da mass shift in 5-Hydroxysulfapyridine-d4 allows clear differentiation from non-deuterated Sulfapyridine in complex matrices, reducing background noise .

- Comparative Stability: Sulfasalazine-d4, another deuterated analog, is less stable in hydrolysis studies due to its azo bond, whereas 5-Hydroxysulfapyridine-d4’s sulfonamide linkage offers greater robustness .

Research Findings

- Metabolic Pathway Elucidation : Studies using 5-Hydroxysulfapyridine-d4 have identified CYP450 enzymes responsible for Sulfapyridine hydroxylation, critical for predicting drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。